N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core linked via a piperazine-carboxamide bridge to a 3-(3,5-dimethylphenyl)-substituted imidazo[4,5-b]pyridine moiety. The benzodioxin group is associated with membrane permeability and metabolic stability, while the imidazopyridine scaffold is often linked to kinase or receptor binding due to its planar aromatic structure . The piperazine carboxamide enhances solubility and bioavailability compared to sulfonamide or ester analogues .
Properties
CAS No. |
1251590-61-0 |
|---|---|
Molecular Formula |
C25H19ClN4O3 |
Molecular Weight |
458.9 |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-33-19-8-6-18(7-9-19)30-25(32)21-14-27-22-10-5-16(12-20(22)23(21)29-30)24(31)28-13-15-3-2-4-17(26)11-15/h2-12,14,29H,13H2,1H3,(H,28,31) |
InChI Key |
XXSAEDPKAPLURT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including enzyme inhibition, anticancer properties, and molecular interactions.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety and an imidazopyridine derivative. Its molecular formula is C22H26N4O3, with a molecular weight of approximately 398.47 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds derived from the imidazo[4,5-b]pyridine framework. For instance, compounds with similar structural motifs have shown significant activity against various cancer cell lines:
- MCF-7 Cell Line : Compounds related to the target compound demonstrated an IC50 range of 8.38 µM to 23.97 µM in inhibiting MCF-7 cells, indicating moderate to high potency in inducing apoptosis through mechanisms involving caspase activation and Bax/Bcl-2 ratio modulation .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 6i | 8.38 | Induces apoptosis via caspase activation |
| Compound 6a | 23.97 | Modulates Bax/Bcl-2 ratio |
| Sorafenib | 7.55 | VEGFR-2 inhibition |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. In particular, it has been tested against:
- α-glucosidase : The compound showed substantial inhibitory activity against yeast α-glucosidase.
- Acetylcholinesterase (AChE) : It exhibited weaker inhibitory effects against AChE compared to α-glucosidase.
These findings suggest that the compound may have potential applications in managing conditions like diabetes and Alzheimer's disease by modulating carbohydrate metabolism and neurotransmitter levels .
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Activity |
|---|---|
| α-glucosidase | Substantial |
| Acetylcholinesterase | Weak |
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. The results indicate favorable interactions with key amino acids in the active sites of enzymes such as VEGFR-2 and α-glucosidase. These interactions are critical for understanding how structural modifications can enhance biological activity.
Case Studies
Several case studies have documented the effects of similar compounds on cancer cell lines:
- MCF-7 Cells : One study reported that a structurally related compound increased Bax levels by over fourfold while decreasing Bcl-2 levels, leading to enhanced apoptosis rates.
- In Vivo Studies : Animal models treated with related compounds exhibited significant tumor regression and improved survival rates compared to control groups.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Activity Relationships (SAR): The 3,5-dimethylphenyl group in the target compound may enhance hydrophobic interactions in microbial targets, similar to 7l’s 3,5-dimethylphenyl acetamide .
- Biological Hypotheses: Antimicrobial activity is plausible given benzodioxin’s role in membrane disruption ().
- Contradictions and Gaps: notes challenges in comparing amide-based compounds across divergent targets, limiting direct extrapolation . No direct data on the target compound’s efficacy; further in vitro testing is required.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high purity and yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of the imidazo[4,5-b]pyridine core with the piperazine-carboxamide moiety. Key steps include:
- Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize hydrolysis .
- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium in silica gel) is recommended to isolate intermediates, while reverse-phase HPLC ensures final compound purity (>95%) .
- Yield Optimization : Monitor reaction pH (6.5–7.5) and temperature (20–25°C) to suppress side reactions like imidazole ring decomposition .
Q. How can structural characterization be systematically performed to confirm the compound’s identity?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:
- NMR : Assign peaks for the benzodioxin proton (δ 6.8–7.1 ppm), imidazo[4,5-b]pyridine protons (δ 8.2–8.5 ppm), and piperazine methylene groups (δ 3.2–3.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]+ with <2 ppm error .
- X-ray Crystallography : Resolve the crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carboxamide group) .
Q. What analytical methods are recommended for assessing purity and stability under storage conditions?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) and 0.1% trifluoroacetic acid; retention time consistency (±0.1 min) indicates stability .
- Forced Degradation Studies : Expose the compound to heat (40°C), UV light, and acidic/alkaline conditions to identify degradation products (e.g., piperazine ring oxidation) .
Advanced Research Questions
Q. How can researchers identify and validate the primary pharmacological targets of this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen against GPCR panels (e.g., dopamine, serotonin receptors) using radioligand displacement (e.g., [³H]-spiperone for D2 receptors). A Ki < 100 nM suggests high affinity .
- CGRP Receptor Antagonism : Adapt methodologies from MK-0974 ( ):
- Use HEK-293 cells expressing human CGRP receptors.
- Measure cAMP inhibition via ELISA; IC50 < 10 nM indicates potency .
Q. What in vitro and in vivo models are suitable for evaluating efficacy and toxicity?
- Methodological Answer :
- In Vitro :
- Cytotoxicity : MTT assay in HepG2 cells (IC50 > 50 µM suggests low hepatotoxicity) .
- Metabolic Stability : Incubate with liver microsomes (human/rat); half-life >60 min indicates favorable pharmacokinetics .
- In Vivo :
- Migraine Models : Measure capsaicin-induced dermal blood flow in rhesus monkeys (ED50 < 200 nM plasma concentration) .
- Dose Optimization : Use a randomized block design with split-split plots for dose-response studies (e.g., 1–30 mg/kg oral dosing) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodological Answer :
- Modify Substituents :
- 3,5-Dimethylphenyl Group : Replace with fluorophenyl or methoxyphenyl to assess impact on receptor binding ( shows 2,3-difluorophenyl enhances potency) .
- Piperazine Carboxamide : Introduce methyl or ethyl groups to the piperazine nitrogen to improve metabolic stability .
- Activity Cliffs : Plot IC50 values against logP and polar surface area; a steep cliff (ΔIC50 >10-fold) indicates critical substituents .
Q. What computational approaches can predict metabolic pathways and potential drug-drug interactions?
- Methodological Answer :
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify CYP3A4/2D6 substrates.
- Docking Studies : Simulate binding to CYP3A4 (PDB: 4NY4); a docking score < -10 kcal/mol suggests high interaction risk .
Q. How can environmental impact assessments be integrated into preclinical development?
- Methodological Answer :
- Ecotoxicity Testing : Follow INCHEMBIOL guidelines ():
- Biodegradation : OECD 301F test to measure 28-day degradation in aquatic systems .
- Bioaccumulation : Calculate logKow (if >4.5, assess biomagnification risks in fish models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
